Triethyl(5-pentylfuran-2-yl)silane
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Overview
Description
Triethyl(5-pentylfuran-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a furan ring and a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl(5-pentylfuran-2-yl)silane typically involves the hydrosilylation of 5-pentylfuran with triethylsilane. This reaction can be catalyzed by transition metal catalysts such as platinum or rhodium complexes. The general reaction conditions include:
Catalyst: Platinum or rhodium complex
Solvent: Toluene or another suitable organic solvent
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Triethyl(5-pentylfuran-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The silicon-hydrogen bond can be reduced to form silane derivatives.
Substitution: The silicon atom can undergo nucleophilic substitution reactions to form different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds in the presence of a suitable catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives
Reduction: Silane derivatives
Substitution: Various organosilicon compounds
Scientific Research Applications
Triethyl(5-pentylfuran-2-yl)silane has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of triethyl(5-pentylfuran-2-yl)silane involves the reactivity of the silicon-hydrogen bond and the furan ring. The silicon-hydrogen bond can participate in hydrosilylation reactions, while the furan ring can undergo electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler organosilicon compound with similar reactivity but lacking the furan ring.
Pentylfuran: Contains the furan ring and pentyl group but lacks the silicon atom.
Trimethyl(5-pentylfuran-2-yl)silane: Similar structure but with methyl groups instead of ethyl groups on the silicon atom.
Uniqueness
Triethyl(5-pentylfuran-2-yl)silane is unique due to the combination of the furan ring, pentyl group, and triethylsilane moiety
Properties
Molecular Formula |
C15H28OSi |
---|---|
Molecular Weight |
252.47 g/mol |
IUPAC Name |
triethyl-(5-pentylfuran-2-yl)silane |
InChI |
InChI=1S/C15H28OSi/c1-5-9-10-11-14-12-13-15(16-14)17(6-2,7-3)8-4/h12-13H,5-11H2,1-4H3 |
InChI Key |
WTUWYRXTMXUZAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(O1)[Si](CC)(CC)CC |
Origin of Product |
United States |
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